![molecular formula C12H12N4O B7510984 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. CTZ is a cyclopropane-containing triazole that has been shown to exhibit potent biological activity against a variety of diseases, including cancer, inflammation, and infectious diseases. In
Wirkmechanismus
Studies: Further studies are needed to elucidate the complex mechanisms of action of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide in various diseases and conditions.
3. Safety and efficacy studies: Further safety and efficacy studies are needed to determine the optimal dosage and administration of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide for various diseases and conditions.
4. Combination therapies: N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide may be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Conclusion
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide, or N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide, is a promising chemical compound that has shown potent biological activity against a variety of diseases, including cancer, inflammation, and infectious diseases. Its relatively simple synthesis method and high yield make it an attractive target for drug development and biomedical research. However, further studies are needed to elucidate its complex mechanisms of action and determine its optimal dosage and administration for various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide for lab experiments is its potent biological activity against a variety of diseases, making it an attractive target for drug development and biomedical research. Additionally, the relatively simple synthesis method and high yield of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide make it a cost-effective and accessible compound for researchers. However, there are also some limitations to using N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide in lab experiments, including its potential toxicity and the need for further safety and efficacy studies.
Zukünftige Richtungen
There are many potential future directions for N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide research, including:
1. Drug development: N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide has shown promising results in preclinical studies, and further research is needed to develop N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide-based drugs for various diseases.
2.
Synthesemethoden
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide involves the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide is typically around 50-60%, and the purity can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide has been shown to exhibit potent biological activity against a variety of diseases, making it an attractive target for biomedical research. Some of the most promising applications of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide include:
1. Cancer: N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It does so by targeting specific enzymes and pathways that are essential for cancer cell survival.
2. Inflammation: N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. It does so by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Infectious diseases: N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide has been shown to exhibit potent antiviral and antibacterial activity against a variety of pathogens, including influenza virus, HIV, and MRSA. It does so by targeting specific enzymes and pathways that are essential for pathogen survival.
Eigenschaften
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(9-1-2-9)15-10-3-5-11(6-4-10)16-8-13-7-14-16/h3-9H,1-2H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQZUKQIVWOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.